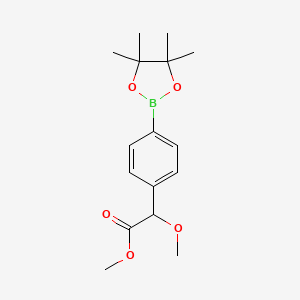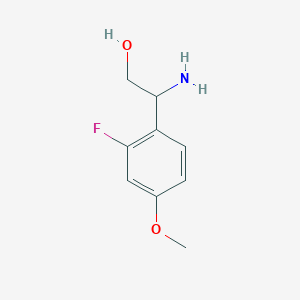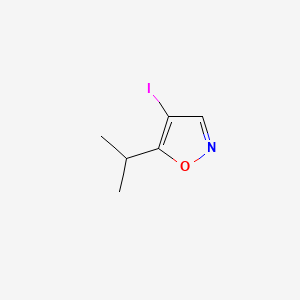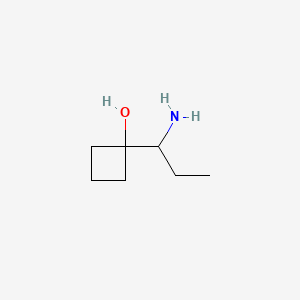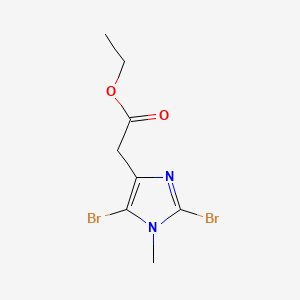
ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate is a synthetic organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms and an ethyl acetate group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1-methylimidazole followed by esterification with ethyl bromoacetate. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Researchers investigate its potential as a lead compound for developing new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ethyl2-(2,5-dibromo-1-methyl-1H-imidazol-4-yl)acetate can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the bromine atoms and ethyl acetate group, resulting in different chemical reactivity and biological activity.
2,4-Dibromoimidazole: Similar bromination pattern but lacks the ethyl acetate group, affecting its solubility and application.
Ethyl 4-bromoimidazole-5-carboxylate: Contains a carboxylate group instead of an acetate group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10Br2N2O2 |
|---|---|
Molekulargewicht |
325.99 g/mol |
IUPAC-Name |
ethyl 2-(2,5-dibromo-1-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H10Br2N2O2/c1-3-14-6(13)4-5-7(9)12(2)8(10)11-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
LWUZHAWDBQUSQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(N(C(=N1)Br)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


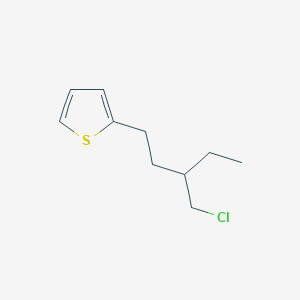

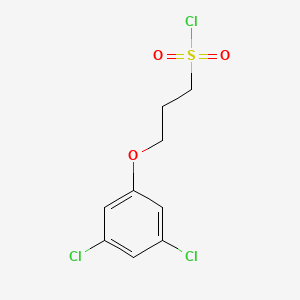
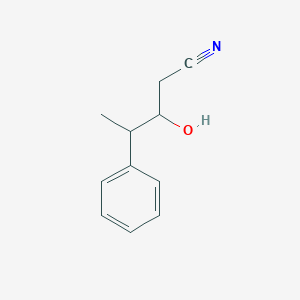
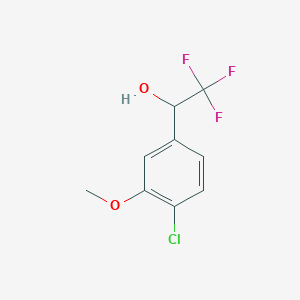

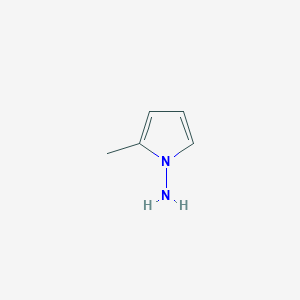
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
